Lipophilicity (logP) Differentiation: 2,4-Dimethyl-6-phenylpyridine vs. 2-Phenylpyridine and 2,4-Lutidine
The computed logP of 2,4-dimethyl-6-phenylpyridine (3.37) is substantially higher than that of its mono-phenyl analog 2-phenylpyridine (logP 2.63–2.75) and its bis-methyl analog 2,4-lutidine (logP 1.70) [1]. The ΔlogP of 0.62–0.74 relative to 2-phenylpyridine and 1.67 relative to 2,4-lutidine translates to an approximately 4- to 47-fold increase in partition coefficient, indicating significantly greater lipophilicity for the target compound.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.37 (calculated) |
| Comparator Or Baseline | 2-Phenylpyridine: logP = 2.63–2.75; 2,4-Lutidine: logP = 1.70 |
| Quantified Difference | ΔlogP = +0.62 to +0.74 vs. 2-phenylpyridine; ΔlogP = +1.67 vs. 2,4-lutidine |
| Conditions | Calculated by ACD/Labs or similar fragment-based method; values from public chemical databases (chemsrc, molbase, chem960, parchem) |
Why This Matters
Higher lipophilicity favors passive membrane permeation, organic-phase extraction efficiency, and formulation in lipophilic matrices, guiding selection when designing bioavailable compounds or extraction protocols.
- [1] 2,4-Dimethyl-6-phenylpyridine logP 3.37: yybyy.com (https://www.yybyy.com/baike/27068-65-1.html). 2-Phenylpyridine logP 2.63–2.75: chemsrc.com (https://www.chemsrc.com/cas/1008-89-5_900245.html) and molbase.com. 2,4-Lutidine logP 1.70: chem960.com (https://www.chem960.com/cas/108-47-4/) and parchem.com. All retrieved 2026-05-07. View Source
